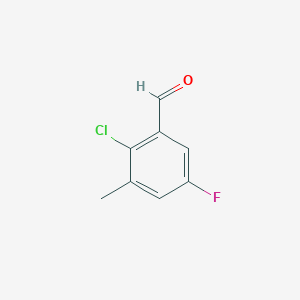

2-Chloro-5-fluoro-3-methylbenzaldehyde

Description

2-Chloro-5-fluoro-3-methylbenzaldehyde (CAS 1807026-33-0) is a substituted benzaldehyde derivative featuring a chloro group at position 2, a fluoro group at position 5, and a methyl group at position 3 of the aromatic ring. This compound is characterized by its molecular formula C₈H₆ClFO and a purity of ≥97% as listed in commercial catalogs . The aldehyde functional group (-CHO) at position 1 renders it reactive, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity, combining electron-withdrawing (Cl, F) and electron-donating (CH₃) groups, influences its physicochemical properties and reactivity patterns.

Properties

IUPAC Name |

2-chloro-5-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNSWRNZUMBLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methylbenzaldehyde typically involves the chlorination and fluorination of 3-methylbenzaldehyde. One common method includes the following steps:

Chlorination: 3-methylbenzaldehyde is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 2-position.

Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture to introduce the fluorine atom at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 2-Chloro-5-fluoro-3-methylbenzoic acid.

Reduction: 2-Chloro-5-fluoro-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-fluoro-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

Industry: It is employed in the manufacture of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methylbenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or interaction with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 2-Chloro-5-fluoro-3-methylbenzaldehyde, the following structurally related benzaldehyde derivatives are analyzed:

5-Chloro-2-fluorobenzaldehyde (CAS 96515-79-6)

- Molecular Formula : C₇H₄ClFO

- Key Differences : Lacks the methyl group at position 3. This absence reduces steric hindrance and alters electronic effects on the aromatic ring.

- Reactivity : The electron-withdrawing Cl and F groups enhance electrophilic substitution at the para position relative to the aldehyde group. However, without the methyl group, it exhibits lower lipophilicity compared to this compound .

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its boronic acid compatibility .

2-Amino-5-chloro-3-methylbenzaldehyde (CAS 151446-29-6)

- Molecular Formula: C₈H₈ClNO

- Key Differences: Substitutes the fluoro group with an amino (-NH₂) group at position 4. The amino group introduces strong electron-donating effects, increasing ring activation for nucleophilic attack.

- Physicochemical Properties : Higher polarity due to the -NH₂ group, leading to increased solubility in polar solvents compared to the fluoro analog .

- Applications: Serves as a precursor for dyes and pharmaceutical intermediates, leveraging the amino group’s reactivity in condensation reactions .

5-Chloro-2-fluorotoluene (CAS 23602-63-3)

- Molecular Formula : C₇H₅ClF

- Key Differences : Replaces the aldehyde group with a methyl (-CH₃) group. This eliminates aldehyde-specific reactivity (e.g., oxidation or nucleophilic addition).

- Physicochemical Properties : Lower boiling point (∼180°C estimated) compared to benzaldehyde derivatives due to reduced polarity .

- Applications : Primarily used as a solvent or intermediate in fluorinated polymer synthesis .

Structural and Functional Group Analysis

| Compound | Functional Groups | Molecular Weight | Key Reactivity |

|---|---|---|---|

| This compound | -CHO, -Cl, -F, -CH₃ | 172.58 g/mol | Aldehyde oxidation, regioselective coupling |

| 5-Chloro-2-fluorobenzaldehyde | -CHO, -Cl, -F | 158.55 g/mol | Suzuki-Miyaura cross-coupling |

| 2-Amino-5-chloro-3-methylbenzaldehyde | -CHO, -Cl, -NH₂, -CH₃ | 169.61 g/mol | Condensation, diazotization |

| 5-Chloro-2-fluorotoluene | -CH₃, -Cl, -F | 144.56 g/mol | Free-radical halogenation |

Biological Activity

2-Chloro-5-fluoro-3-methylbenzaldehyde is a halogenated aromatic compound characterized by the molecular formula C₈H₆ClF. It features a chloro group at the second position, a fluoro group at the fifth position, and a methyl group at the third position on the benzene ring. This unique substitution pattern imparts distinct chemical properties that make it valuable in various chemical syntheses and applications, particularly in medicinal chemistry and biological research.

The compound can be synthesized through various methods, typically involving electrophilic aromatic substitution reactions or oxidation of corresponding precursors. The following table summarizes key synthetic routes:

| Synthesis Method | Reagents | Conditions |

|---|---|---|

| Electrophilic Aromatic Substitution | Chlorine, Fluorine sources | Acidic conditions, heat |

| Oxidation of Precursors | Oxidizing agents (e.g., KMnO₄) | Aqueous conditions |

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its electrophilic nature, which allows it to form covalent bonds with nucleophilic sites on enzymes.

- Antiviral Activity : Similar compounds have been explored for their antiviral properties, particularly in inhibiting viral replication mechanisms.

- Cytotoxic Effects : Preliminary studies suggest that related compounds can exhibit cytotoxic effects on various cancer cell lines, indicating a potential for therapeutic applications.

Case Studies and Research Findings

- Antiviral Studies : Research has highlighted compounds with similar structures that demonstrate antiviral activity against SARS-CoV-2. These studies suggest that modifications to the aldehyde group can enhance interaction with viral proteins, potentially leading to effective inhibitors.

- Cytotoxicity Assays : In vitro assays have shown that structurally related compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar electron-withdrawing groups have been tested against U87 glioblastoma cells and exhibited significant cytotoxicity at micromolar concentrations .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated benzaldehydes to elucidate structure-activity relationships (SAR). The following table summarizes some related compounds and their reported activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-fluoro-5-methylbenzaldehyde | Different positions of Cl and F | Moderate cytotoxicity |

| 3-Chloro-2-fluoro-5-methylbenzaldehyde | Isomeric structure | Antiviral activity against specific viruses |

| 2-Fluoro-5-methoxybenzaldehyde | Contains a methoxy group | Enhanced solubility; lower cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.